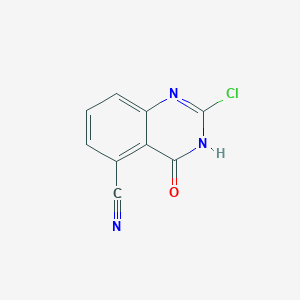

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile

Descripción

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound featuring a quinazoline core substituted with chlorine at position 2, a ketone group at position 4, and a nitrile moiety at position 4. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .

Propiedades

Fórmula molecular |

C9H4ClN3O |

|---|---|

Peso molecular |

205.60 g/mol |

Nombre IUPAC |

2-chloro-4-oxo-3H-quinazoline-5-carbonitrile |

InChI |

InChI=1S/C9H4ClN3O/c10-9-12-6-3-1-2-5(4-11)7(6)8(14)13-9/h1-3H,(H,12,13,14) |

Clave InChI |

JDPCOODWYFMWJQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=C1)N=C(NC2=O)Cl)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile typically involves the reaction of 2-aminobenzonitrile with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the quinazoline ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted quinazolines, reduced alcohols, and oxidized quinazoline derivatives. These products have various applications in medicinal chemistry and organic synthesis .

Aplicaciones Científicas De Investigación

Biological Activities

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties: Studies indicate that this compound can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.

Case Studies

- Anticancer Activity Assessment:

- A study evaluated the cytotoxic effects of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile on different cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as an anticancer drug .

- Antimicrobial Efficacy:

Applications in Pharmaceutical Development

Given its promising biological activities, 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile serves as a valuable building block in drug design and development:

- Drug Synthesis: It is utilized in synthesizing novel drugs targeting diseases such as cancer and bacterial infections.

- Lead Compound for Derivatives: Researchers are exploring various derivatives of this compound to enhance its pharmacological properties and reduce toxicity.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural differences between 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile and its analogs:

Key Observations:

- Core Flexibility: The quinazoline core (present in the target compound and ) allows for planar aromatic interactions, critical for binding to biological targets like enzyme active sites.

- Substituent Effects: Position 2: Chlorine in the target compound and enhances electrophilicity, favoring nucleophilic substitution. The chromene derivative positions chlorine on a benzyl ether side chain, which may modulate lipophilicity. Position 5: The nitrile group in the target compound and increases polarity compared to the ester in , affecting solubility and metabolic stability.

Actividad Biológica

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile is a heterocyclic compound belonging to the quinazoline family, notable for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C9H6ClN3O

Molecular Weight: 205.60 g/mol

The compound features a fused bicyclic system characteristic of quinazoline derivatives, which contributes to its unique chemical reactivity and biological activities. The presence of a chloro group and a carbonitrile group enhances its potential as a pharmaceutical agent.

1. Antimicrobial Activity

2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .

Table 1: Antimicrobial Activity of 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

| Salmonella typhi | 11.29 |

2. Anticancer Activity

Research indicates that compounds similar to 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile exhibit anticancer properties through mechanisms involving the inhibition of specific enzymes related to cancer cell proliferation. For instance, quinazoline derivatives have been studied for their ability to inhibit tankyrases, which are implicated in cancer progression .

In vitro studies revealed that certain analogs of this compound could effectively reduce cancer cell viability by targeting pathways critical for tumor growth.

3. Enzyme Inhibition

The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer . A study found that derivatives based on the quinazoline structure could achieve COX-2 inhibition rates up to 47.1% at a concentration of 20 µM, indicating potential therapeutic applications in managing inflammatory diseases.

Case Studies

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various quinazoline derivatives included testing 2-Chloro-4-oxo-3,4-dihydroquinazoline-5-carbonitrile against common pathogens. The study highlighted its effectiveness against resistant strains of bacteria, suggesting it could serve as a lead compound for developing new antibiotics .

Case Study: Anticancer Mechanisms

In another study focused on anticancer activity, researchers synthesized multiple analogs of the quinazoline structure and assessed their effects on cancer cell lines. The findings indicated that modifications to the chemical structure could enhance potency against specific cancer types, paving the way for further drug development based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.